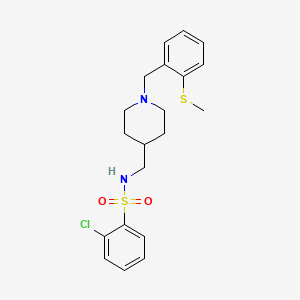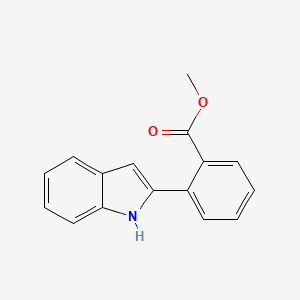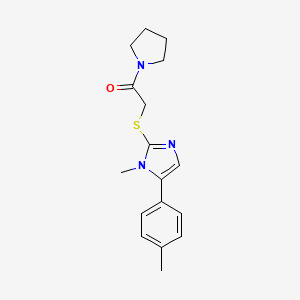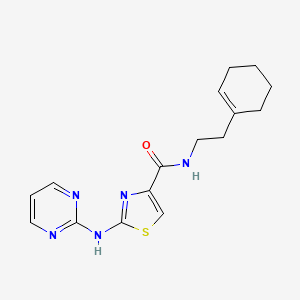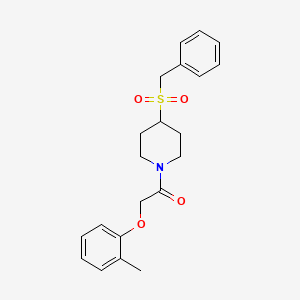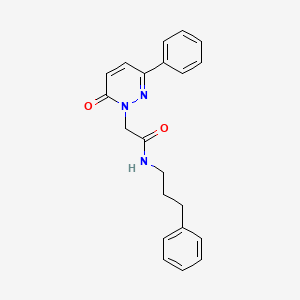
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Studies
Acetaminophen, a widely recognized analgesic, has been subject to extensive metabolic studies. High-resolution anion-exchange separation techniques have revealed a spectrum of metabolites in human samples, including conjugated forms like glucuronide and sulfate conjugates, highlighting the drug's complex metabolic pathways. This research sheds light on the intricate processes of drug metabolism in the human body, contributing to a deeper understanding of pharmacokinetics (Mrochek et al., 1974).
Hepatotoxicity Insights
Research has shown a potential link between recommended doses of acetaminophen and mild hepatitis, particularly in individuals with a constitutionally enhanced cytochrome P450 system activity. This suggests a genetic predisposition to drug-induced liver injury, emphasizing the importance of personalized medicine in ensuring drug safety (Grieco et al., 2008).
Cellular Impact and Toxicity
Studies on the mechanisms of acetaminophen-induced cell death in primary human hepatocytes indicate a dose-dependent hepatocyte necrosis correlated with clinical liver injury after overdose. Research highlights the role of cellular components like glutathione, and the involvement of pathways such as JNK activation in the progression of injury, providing valuable insights into the cellular impact and potential therapeutic targets for drug-induced liver damage (Xie et al., 2014).
Pharmacokinetic and Pharmacogenetic Considerations
The pharmacokinetics of acetaminophen have been extensively studied, revealing age and sex as significant factors affecting drug metabolism. For instance, elderly patients show different pharmacokinetic profiles compared to younger individuals, highlighting the necessity for age-specific dosing and monitoring. Moreover, genetic factors like polymorphism in the UGT1A9 gene have been associated with variability in acetaminophen metabolism, underlining the importance of pharmacogenetics in personalized medicine (Liukas et al., 2011; Linakis et al., 2018).
Oxidative Stress and Antioxidant Capacity
The involvement of acetaminophen in oxidative stress has been a subject of study, with investigations into its effect on serum paraoxonase and arylesterase activities, and lipid hydroperoxide levels. This research provides insights into the drug's influence on oxidative stress markers, contributing to our understanding of its broader biological effects (Karadas et al., 2014).
特性
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-15-7-10-17-8-3-1-4-9-17)16-24-21(26)14-13-19(23-24)18-11-5-2-6-12-18/h1-6,8-9,11-14H,7,10,15-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQEAPJUZJVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[(2-chlorophenyl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2647595.png)
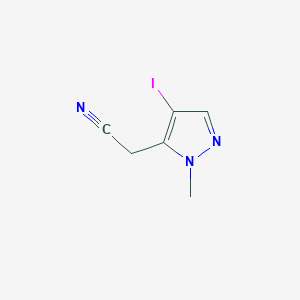
![2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2647597.png)
![N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2647598.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![6-(3,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647602.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647603.png)
![N-Methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2647604.png)
